molecular formula C8H6N4 B571242 5H-azeto[1,2-f]pteridine CAS No. 113688-15-6

5H-azeto[1,2-f]pteridine

Cat. No.: B571242
CAS No.: 113688-15-6
M. Wt: 158.164
InChI Key: KLDAHBJUPFRBCZ-UHFFFAOYSA-N
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Description

5H-Azeto[1,2-f]pteridine is a fused heterocyclic compound derived from the pteridine scaffold, characterized by a four-membered azeto ring (containing nitrogen) annulated to the pteridine core. Pteridines consist of fused pyrazine and pyrimidine rings and are foundational to bioactive molecules like folic acid, methotrexate, and antimicrobial agents .

Properties

CAS No.

113688-15-6

Molecular Formula

C8H6N4

Molecular Weight

158.164

IUPAC Name

5H-azeto[1,2-f]pteridine

InChI

InChI=1S/C8H6N4/c1-2-12-6(1)3-10-8-7(12)4-9-5-11-8/h1-5H,(H,9,10,11)

InChI Key

KLDAHBJUPFRBCZ-UHFFFAOYSA-N

SMILES

C1=CN2C1=CNC3=NC=NC=C32

Synonyms

2H-Azeto[1,2-f]pteridine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

A. Core Scaffolds and Substituents

  • 5H-Azeto[1,2-f]Pteridine : Features a pteridine core fused with a four-membered azeto ring. This compact structure may enhance rigidity and influence binding pocket compatibility in enzymatic targets.
  • Bis-Indole Pteridine Derivatives : Incorporate indole moieties linked to pteridine, enhancing hydrophobic interactions and π-stacking in targets like pteridine reductase (PTR). Compound 8 (bis-indole derivative) exhibits an IC50 of 0.7 μM against PTR, outperforming pentamidine due to dual hydrophilic and hydrophobic interactions .
  • Acridinone-Pteridine Hybrids: Compound 3 (acridinone-pteridine hybrid) shows collagenase inhibition but lower bone resorption efficacy than compound 1 (pure pteridine derivative), likely due to reduced membrane permeability (1.5 nm/s vs. 2.4 nm/s) .
Pharmacological and Physicochemical Properties
Compound Target/Activity IC50 / Potency cLogP Membrane Permeability (nm/s) Key Interactions
5H-Azeto[1,2-f]Pteridine* Hypothetical: PTR/Collagenase N/A ~1.8† Estimated: 2.0–2.5† Potential H-bonding via azeto nitrogen
Bis-Indole Derivative (8) Pteridine Reductase (Leishmaniasis) 0.7 μM 3.2 2.4 Hydrophobic contacts, H-bonds with Asp161
Acridinone-Pteridine (3) Collagenase/Osteoclast Resorption Moderate inhibition 2.9 1.5 Hydrophobic ring interactions
Pentamidine (Control) PTR 13.3 μM 1.5 1.2 Limited hydrophobic residues

*Inferred properties based on structural analogs; †Predicted values for illustration.

Key Observations :

  • The azeto ring’s smaller size may improve membrane permeability compared to bulkier derivatives like acridinone hybrids .
Binding Mode and Target Specificity
  • Pteridine Reductase (PTR) : Bis-indole derivatives bind PTR via residues like Asp161, critical for hydrogen bonding. The azeto ring’s nitrogen could mimic this interaction, but steric effects require validation .
  • Collagenase Inhibition: Pteridine derivatives with planar structures (e.g., compound 1) show higher efficacy than non-planar analogs, suggesting azeto’s rigidity might be advantageous .

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